molecular formula C20H17ClFN3O2 B11444378 N-(3-chloro-4-fluorophenyl)-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide

N-(3-chloro-4-fluorophenyl)-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide

Cat. No.: B11444378
M. Wt: 385.8 g/mol
InChI Key: SDQTZGAUBKXPKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chloro-4-fluorophenyl)-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide is a complex organic compound that belongs to the quinazoline family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-fluorophenyl)-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the quinazoline core: This step involves the condensation of o-phenylenediamine with a suitable carbonyl compound to form the quinazoline ring.

    Introduction of the azepine ring: The azepine ring is introduced through a cyclization reaction, often involving a suitable halogenated precursor.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow reactors to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-fluorophenyl)-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its biological activity.

    Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce or replace functional groups on the aromatic ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

N-(3-chloro-4-fluorophenyl)-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide has several scientific research applications:

    Chemistry: This compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: It is studied for its potential biological activities, including its ability to inhibit certain enzymes or receptors.

    Medicine: The compound is being investigated for its potential as a therapeutic agent, particularly in the treatment of cancer. It may act as an inhibitor of specific molecular targets involved in cancer cell proliferation.

    Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-fluorophenyl)-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain tyrosine kinases by binding to their ATP-binding sites, thereby preventing the phosphorylation of key proteins involved in cell signaling pathways . This inhibition can lead to the suppression of cancer cell growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-chloro-4-fluorophenyl)-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide is unique due to its specific structural features, which may confer distinct biological activities compared to other quinazoline derivatives. Its unique combination of functional groups allows for specific interactions with molecular targets, potentially leading to improved efficacy and reduced side effects in therapeutic applications.

Properties

Molecular Formula

C20H17ClFN3O2

Molecular Weight

385.8 g/mol

IUPAC Name

N-(3-chloro-4-fluorophenyl)-12-oxo-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazoline-3-carboxamide

InChI

InChI=1S/C20H17ClFN3O2/c21-15-11-13(6-8-16(15)22)23-19(26)12-5-7-14-17(10-12)24-18-4-2-1-3-9-25(18)20(14)27/h5-8,10-11H,1-4,9H2,(H,23,26)

InChI Key

SDQTZGAUBKXPKT-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=NC3=C(C=CC(=C3)C(=O)NC4=CC(=C(C=C4)F)Cl)C(=O)N2CC1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.